molecular formula C19H11F2N5OS B14944011 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline

Cat. No.: B14944011
M. Wt: 395.4 g/mol
InChI Key: QEUWTQXEHLYHHL-UHFFFAOYSA-N
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Description

2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is a heterocyclic compound that combines several pharmacologically active moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline typically involves the formation of the triazolo[3,4-b][1,3,4]thiadiazole core, followed by its coupling with the quinoline moiety. One common method involves the reaction of 2,5-difluorobenzoyl chloride with thiosemicarbazide to form the intermediate, which is then cyclized to produce the triazolothiadiazole ring. This intermediate is then reacted with 8-methoxyquinoline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline involves its interaction with specific molecular targets. This compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. The triazolothiadiazole moiety is particularly important for its ability to form hydrogen bonds with target proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,5-Difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-8-methoxyquinoline is unique due to the combination of the triazolothiadiazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C19H11F2N5OS

Molecular Weight

395.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(8-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H11F2N5OS/c1-27-15-4-2-3-10-5-8-14(22-16(10)15)18-25-26-17(23-24-19(26)28-18)12-9-11(20)6-7-13(12)21/h2-9H,1H3

InChI Key

QEUWTQXEHLYHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=NN4C(=NN=C4S3)C5=C(C=CC(=C5)F)F

Origin of Product

United States

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